molecular formula C10H13NS B14340252 1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine CAS No. 103393-67-5

1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B14340252
CAS No.: 103393-67-5
M. Wt: 179.28 g/mol
InChI Key: AVNVDRPZIJPSIW-UHFFFAOYSA-N
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Description

1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyridine ring substituted with a thiophene group at the 3-position and a methyl group at the 1-position

Preparation Methods

The synthesis of 1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-4-piperidone with thiophene-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydrothiophene derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine exerts its effects involves interactions with molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of key enzymes. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine can be compared with other similar compounds, such as:

    1-Methyl-4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine: Similar structure but with the thiophene group at the 2-position.

    1-Methyl-4-(furan-3-yl)-1,2,3,6-tetrahydropyridine: Similar structure but with a furan ring instead of a thiophene ring.

    1-Methyl-4-(pyridin-3-yl)-1,2,3,6-tetrahydropyridine: Similar structure but with a pyridine ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiophene ring, which imparts distinct electronic and steric properties.

Properties

CAS No.

103393-67-5

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

1-methyl-4-thiophen-3-yl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C10H13NS/c1-11-5-2-9(3-6-11)10-4-7-12-8-10/h2,4,7-8H,3,5-6H2,1H3

InChI Key

AVNVDRPZIJPSIW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)C2=CSC=C2

Origin of Product

United States

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